molecular formula C18H18N4O2S B2570749 (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 686284-60-6

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No. B2570749
M. Wt: 354.43
InChI Key: GASNOXNENRWNEO-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, also known as MTPT, is a powerful and versatile chemical compound that is widely used in scientific research. It is a member of the triazole family, and its unique structure and properties make it a valuable tool for a variety of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves the condensation of 3-methoxy-4-phenethoxybenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst to form the desired product.

Starting Materials
3-methoxy-4-phenethoxybenzaldehyde, 4-amino-4H-1,2,4-triazole-3-thiol, Suitable catalyst

Reaction
Step 1: Dissolve 3-methoxy-4-phenethoxybenzaldehyde (1.0 equiv) and 4-amino-4H-1,2,4-triazole-3-thiol (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as piperidine or pyridine to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete., Step 4: Cool the reaction mixture to room temperature and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the product under vacuum to obtain the desired (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, such as thiophenes, thioureas, and other heterocyclic compounds. It is also used as a catalyst for the synthesis of polymers and as a ligand for metal complexes. In addition, (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been used in the synthesis of small molecules, such as drugs and dyes, as well as in the synthesis of organic semiconductors.

Mechanism Of Action

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a unique structure that allows it to act as a ligand for metal complexes. It is able to form strong coordination bonds with metals, such as copper, iron, and zinc, which allows it to be used as a catalyst for a variety of reactions. In addition, (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can act as a Lewis acid, which allows it to react with Lewis bases, such as amines, to form stable complexes.

Biochemical And Physiological Effects

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory and antioxidant properties. In addition, (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory substances.

Advantages And Limitations For Lab Experiments

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a powerful and versatile compound that is widely used in scientific research. It has a number of advantages, such as its low cost, high reactivity, and its ability to form strong coordination bonds with metals. However, it also has some limitations, such as its low solubility in water and its tendency to form unwanted byproducts.

Future Directions

The potential applications of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol are still being explored, and there are a number of future directions that could be pursued. One potential application is in the synthesis of drugs, as (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol could be used as a catalyst for the synthesis of small molecules. In addition, (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol could be used to develop new materials, such as organic semiconductors, or as a ligand for metal complexes. Finally, (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol could be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and treatments.

properties

IUPAC Name

4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-23-17-11-15(12-20-22-13-19-21-18(22)25)7-8-16(17)24-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNOXNENRWNEO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

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